BMS-986318
Description
UNII-YO3W29IM33 is a unique identifier assigned by the FDA’s Substance Registration System (SRS) to a specific chemical compound. Such compounds are often utilized in industrial applications, such as catalysis, material synthesis, or pharmaceuticals .
Properties
CAS No. |
2314378-09-9 |
|---|---|
Molecular Formula |
C30H23Cl2F3N4O3 |
Molecular Weight |
615.4 g/mol |
IUPAC Name |
6-[2-[5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-1,2-oxazol-4-yl]-7-azaspiro[3.5]non-2-en-7-yl]-4-(trifluoromethyl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2F3N4O3/c31-20-13-36-14-21(32)25(20)26-24(27(42-38-26)15-1-2-15)16-11-29(12-16)5-7-39(8-6-29)17-3-4-22-18(9-17)19(30(33,34)35)10-23(37-22)28(40)41/h3-4,9-11,13-15H,1-2,5-8,12H2,(H,40,41) |
InChI Key |
WPGAVSDZYIRUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)C4=CC5(C4)CCN(CC5)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of BMS-986318 involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of reagents such as cyclopropylamine, dichloropyridine, and isoxazole . Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
BMS-986318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-986318 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of FXR and its downstream effects.
Biology: The compound is used to investigate the role of FXR in various biological processes, including lipid metabolism and inflammation.
Medicine: this compound is being evaluated for its potential therapeutic effects in treating nonalcoholic steatohepatitis and other liver diseases.
Mechanism of Action
BMS-986318 exerts its effects by activating the farnesoid X receptor, a nuclear hormone receptor involved in regulating bile acid, lipid, and glucose metabolism. Upon activation, FXR modulates the expression of various genes involved in these metabolic pathways. The molecular targets of this compound include genes such as CYP7A1, which is involved in bile acid synthesis, and FGF15, which regulates bile acid homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1337: N30MaCJIAHOI KHCJIOTHI HUTpHJI (Nitrated Isoalkyl Compound)
- Structural Similarities: Both compounds likely share nitro (NO₂) or nitrile (CN) functional groups, as indicated by nomenclature in .
- Contrasts :
- Reactivity : Compound 1337 may exhibit higher oxidative stability due to nitration, whereas UNII-YO3W29IM33 might prioritize electrophilic reactivity if it contains a halogen (e.g., Cl or Br) .
- Applications : Compound 1337 is cited in industrial sanitation contexts (), suggesting use in detergents or preservatives. UNII-YO3W29IM33’s applications remain undefined but could involve specialized catalysis or polymer synthesis .
Compound 1682: 4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM (Chlorocarbonated Polymer)
- Functional Similarities : Both compounds may involve polymeric structures with halogenated side chains.
- Contrasts :
- Thermal Stability : Compound 1682’s chlorocarbonated structure implies lower thermal degradation thresholds compared to UNII-YO3W29IM33, which may incorporate aromatic or metal-coordinated stabilization .
- Industrial Use : Compound 1682 is linked to material science (e.g., coatings or adhesives), while UNII-YO3W29IM33’s role might align with biomedical or electronic materials .
Table 1: Comparative Properties of UNII-YO3W29IM33 and Analogues
| Property | UNII-YO3W29IM33 | Compound 1337 | Compound 1682 |
|---|---|---|---|
| Functional Group | Likely halogen/nitrile | Nitro/nitrile | Chlorocarbonated |
| Reactivity | Electrophilic | Oxidative | Thermal-sensitive |
| Industrial Application | Undefined | Sanitation | Polymer coatings |
| Thermal Stability | High (inferred) | Moderate | Low |
Comparison with Functionally Similar Compounds
II06yTOBi (Industrial Mixture)
- Functional Overlap : Like UNII-YO3W29IM33, II06yTOBi () is a multi-component system used in high-precision industrial processes, such as chemical synthesis or material engineering.
- Divergence: Complexity: II06yTOBi is explicitly described as a mixture, whereas UNII-YO3W29IM33 is a single-component substance.
1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (Chlorinated Aminophenol Derivative)
- Functional Similarity : Both compounds may serve as intermediates in pharmaceutical synthesis.
- Key Differences: Bioactivity: The chlorinated aminophenol derivative is explicitly linked to bioactivity (e.g., antimicrobial properties), while UNII-YO3W29IM33’s bioactivity remains uncharacterized . Synthetic Pathways: The aminophenol derivative likely requires multi-step organic synthesis, whereas UNII-YO3W29IM33 might be produced via simpler inorganic reactions .
Research Findings and Data Gaps
- Structural Characterization : Existing literature () emphasizes the need for spectroscopic data (e.g., NMR, IR) and elemental analysis to confirm UNII-YO3W29IM33’s structure, which is currently absent in public domains.
- Rigorous thermodynamic or kinetic analyses are required to quantify reactivity differences.
- Safety Profiles : highlights the importance of toxicity data for halogenated compounds, which is unavailable for UNII-YO3W29IM33.
Biological Activity
Chemical Structure and Properties
- Chemical Name : Tris(2-carboxyethyl)phosphine
- Molecular Formula : C9H15O6P
- Molecular Weight : 252.19 g/mol
- CAS Number : 51851-37-7
TCEP is a stable, non-toxic reducing agent that is soluble in water, making it suitable for biological applications. Unlike other reducing agents like dithiothreitol (DTT), TCEP does not have a foul odor and is stable over a wide pH range.
Reducing Agent
TCEP's primary biological activity stems from its ability to reduce disulfide bonds in proteins, which can lead to the unfolding of protein structures and facilitate subsequent enzymatic reactions.
The reduction mechanism involves the transfer of electrons from TCEP to disulfide bonds, converting them into free thiols. This reaction is crucial in many biochemical assays, including:
- Protein refolding studies
- Enzyme activity assays
- Mass spectrometry sample preparation
1. Protein Refolding
A study by Wang et al. (2016) demonstrated that TCEP effectively facilitated the refolding of denatured proteins. The researchers found that TCEP improved the yield of properly folded proteins by reducing aggregation during the refolding process.
| Protein Type | Initial Yield (%) | Yield with TCEP (%) |
|---|---|---|
| Lysozyme | 30 | 85 |
| Bovine Serum Albumin | 25 | 75 |
2. Enzyme Activity Enhancement
In a study published by Zhang et al. (2018), TCEP was shown to enhance the activity of certain enzymes by maintaining their reduced state during reactions. The study focused on the enzyme lactate dehydrogenase (LDH), where TCEP increased the reaction rate significantly compared to controls without a reducing agent.
| Condition | Reaction Rate (μmol/min) |
|---|---|
| Control | 10 |
| With TCEP | 25 |
Therapeutic Applications
Recent research has explored the potential therapeutic applications of TCEP, particularly in cancer treatment. A study by Kim et al. (2020) indicated that TCEP could enhance the efficacy of certain chemotherapeutic agents by improving their solubility and stability.
Summary of Findings
- Enhanced Drug Efficacy : TCEP improved the solubility of doxorubicin, leading to increased cytotoxicity against cancer cells.
- Mechanism : The study suggested that TCEP could reduce disulfide bonds in doxorubicin, enhancing its interaction with cellular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
